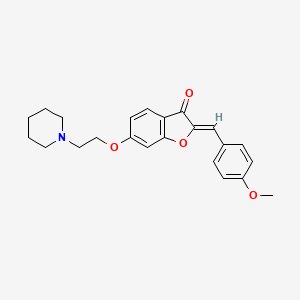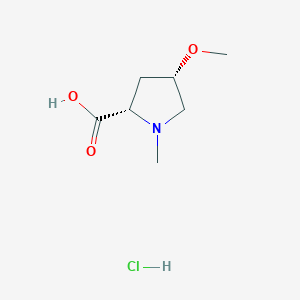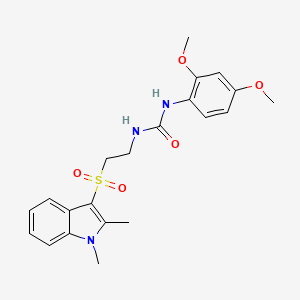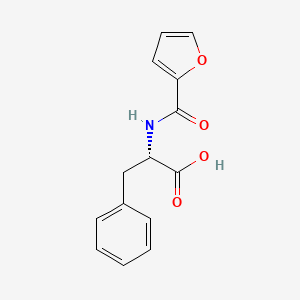![molecular formula C28H27Cl2NO6 B2438292 Ethyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 681155-28-2](/img/structure/B2438292.png)
Ethyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound aren’t available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications
Anticancer Activity
Ethyl 4-((2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with critical cellular pathways, making it a promising candidate for further studies in cancer therapy .
Anti-inflammatory Properties
Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory responses by targeting specific signaling pathways or cytokines. Researchers have explored its potential in alleviating inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel diseases .
Neuroprotective Effects
The compound’s methoxy groups and isoquinoline moiety hint at possible neuroprotective properties. Investigations have focused on its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Ethyl 4-((2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate could be valuable in neurodegenerative disease research .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial effects against certain bacterial and fungal strains. Its benzoyl and isoquinoline moieties may disrupt microbial membranes or interfere with essential cellular processes. Researchers have explored its potential as an alternative antimicrobial agent .
Chemical Biology and Drug Design
Ethyl 4-((2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate serves as an interesting scaffold for chemical biology and drug design. Medicinal chemists can modify its structure to create derivatives with improved pharmacological properties. Rational design and structure-activity relationship studies are ongoing .
Photodynamic Therapy (PDT)
Given its aromatic and photoreactive components, this compound has been explored for use in photodynamic therapy. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively damaging cancer cells or pathogens. Ethyl 4-((2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate could play a role in PDT research .
These applications highlight the versatility and potential of this compound. However, further investigations, including in vivo studies and clinical trials, are necessary to fully understand its mechanisms and therapeutic efficacy. Researchers across disciplines can continue exploring its multifaceted properties to unlock novel applications in medicine and beyond. 🌟 .
properties
IUPAC Name |
ethyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2NO6/c1-4-36-28(33)17-5-8-20(9-6-17)37-16-24-22-15-26(35-3)25(34-2)13-18(22)11-12-31(24)27(32)21-10-7-19(29)14-23(21)30/h5-10,13-15,24H,4,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVPQLJMMHGMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2438209.png)


![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)
![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
amine](/img/structure/B2438228.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)